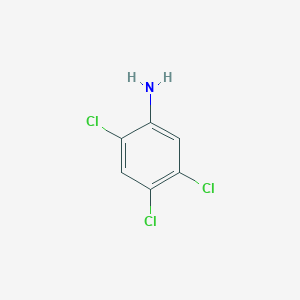

2,4,5-Trichloroaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 64139. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUMCAKKKNKYFEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044152 | |

| Record name | 2,4,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

636-30-6 | |

| Record name | 2,4,5-Trichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=636-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-Trichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000636306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 636-30-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,4,5-trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4,5-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5-trichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4,5-TRICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XKK8S8WO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,4,5-Trichloroaniline from 1,2,4-Trichloro-5-nitrobenzene: A Technical Overview

Introduction

2,4,5-Trichloroaniline is a significant chemical intermediate in the synthesis of various organic compounds, including dyes and pigments.[1] Its production from 1,2,4-trichloro-5-nitrobenzene is a critical chemical transformation, primarily involving the reduction of a nitro group to an amine. This technical guide outlines the primary synthesis routes, providing detailed experimental protocols and quantitative data for researchers and professionals in drug development and chemical synthesis. The synthesis pathway is a key step in the production of 2,4,5-trichlorophenol, which is then used to produce 2,4,5-trichlorophenoxyacetic acid.[2]

The core of this synthesis is the reduction of the nitro aromatic compound 1,2,4-trichloro-5-nitrobenzene. This can be achieved through several methods, most commonly through chemical reduction using metals in an acidic medium or via catalytic hydrogenation.[2][3] Each method presents distinct advantages and challenges in terms of yield, purity, cost, and environmental impact.

Methods of Synthesis

The reduction of 1,2,4-trichloro-5-nitrobenzene to this compound can be broadly categorized into two main approaches:

-

Chemical Reduction: This classic method often employs metals like iron, tin, or zinc in an acidic environment.[3][4] The Béchamp reduction, using iron filings and an acid, is a well-established and cost-effective technique for the large-scale production of anilines from nitroaromatic compounds.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium, platinum, or nickel.[5][6] It is often considered a "greener" alternative due to cleaner work-ups and higher selectivity, avoiding the formation of large quantities of metallic sludge.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound via chemical reduction and provide typical parameters for catalytic hydrogenation of related nitroaromatic compounds.

Table 1: Chemical Reduction of 1,2,4-Trichloro-5-nitrobenzene with Iron

| Parameter | Value | Reference |

| Starting Material | 1,2,4-Trichloro-5-nitrobenzene | [3] |

| Reagents | Iron powder, Water | [3] |

| Temperature | 90 - 95 °C | [3] |

| Reaction Time | Until completion (monitored by GC) | [3] |

| Yield | 82.8% | [3] |

| Product Purity | 98% | [3] |

Table 2: Typical Parameters for Catalytic Hydrogenation of Halogenated Nitroaromatics

| Parameter | Typical Value/Condition | Reference |

| Catalyst | Raney® Nickel or Pd/C | [7] |

| Hydrogen Pressure | 1 - 4 atm | [7] |

| Solvent | Methanol or Ethanol | [7] |

| Temperature | 25 - 60 °C | [7] |

| Reaction Time | 2 - 8 hours | [7] |

| Typical Yield | >90% | [7] |

Experimental Protocols

Protocol 1: Chemical Reduction using Iron Powder

This protocol is based on the Béchamp reduction method for synthesizing this compound.[3]

Materials:

-

1,2,4-trichloro-5-nitrobenzene (1300 g)

-

Iron powder (1338 g)

-

Water

-

Ethyl acetate (B1210297) (for extraction)

-

Reaction vessel with stirring and heating capabilities

Procedure:

-

Charge the reactor with 1338 g of iron powder and water.

-

Begin stirring and heat the mixture, controlling the temperature between 90 °C and 95 °C.

-

Add 1300 g of 1,2,4-trichloro-5-nitrobenzene to the reaction mixture in portions.

-

Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool slightly.

-

Perform an extraction with ethyl acetate.

-

Filter the mixture via suction filtration.

-

Separate the organic layer and evaporate the solvent to yield a brownish-black solid of this compound.

Protocol 2: Representative Catalytic Hydrogenation

This protocol provides a general procedure for the catalytic hydrogenation of a halogenated nitroaromatic compound, which can be adapted for 1,2,4-trichloro-5-nitrobenzene.[7]

Materials:

-

Halogenated nitroaromatic substrate (e.g., 1,2,4-trichloro-5-nitrobenzene)

-

Catalyst (e.g., Raney® Nickel or 5% Pd/C)

-

Solvent (e.g., Ethanol or Methanol)

-

Hydrogenation apparatus (e.g., Parr shaker)

-

Celite® for filtration

Procedure:

-

In a suitable pressure vessel, dissolve the nitroaromatic substrate in the chosen solvent (e.g., ethanol).

-

Carefully add the catalyst to the solution under an inert atmosphere.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the vessel with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at the appropriate temperature (e.g., 25-60 °C).

-

Monitor the reaction by observing hydrogen uptake or by analytical methods like TLC or LC-MS.

-

Once the reaction is complete, depressurize the vessel and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification can be done by recrystallization or column chromatography if necessary.

Diagrams

Caption: Synthesis pathways from 1,2,4-trichloro-5-nitrobenzene.

Caption: Workflow for chemical reduction of 1,2,4-trichloro-5-nitrobenzene.

References

- 1. Page loading... [wap.guidechem.com]

- 2. patents.justia.com [patents.justia.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]

- 6. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 2,4,5-Trichloroaniline: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4,5-Trichloroaniline (CAS No. 636-30-6), a compound utilized in the synthesis of azo dyes, herbicides, and antiviral agents.[1] The guide is intended for researchers, scientists, and professionals in drug development, offering detailed spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Methodologies for these key analytical techniques are also detailed to facilitate the replication and verification of the presented data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of organic compounds.[2] By analyzing the chemical shifts, coupling constants, and integration of NMR signals, the arrangement of atoms within a molecule can be determined.[2]

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the hydrogen atoms in the molecule. The spectrum is characterized by signals from the aromatic protons and the amine (-NH₂) protons.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.3 | Singlet | 1H | Aromatic H (at C-6) |

| ~6.9 | Singlet | 1H | Aromatic H (at C-3) |

| ~4.0 | Broad Singlet | 2H | -NH₂ |

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~143 | C-1 (C-NH₂) |

| ~131 | C-4 (C-Cl) |

| ~129 | C-2 (C-Cl) |

| ~125 | C-5 (C-Cl) |

| ~120 | C-6 (C-H) |

| ~115 | C-3 (C-H) |

Note: Peak assignments are based on typical chemical shifts for substituted aromatic rings and may require further 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2] The IR spectrum of this compound shows characteristic absorption bands for the amine group and the chlorinated aromatic ring.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3300 | N-H Stretching | Primary Amine (-NH₂) |

| 1620 - 1580 | N-H Bending | Primary Amine (-NH₂) |

| 1500 - 1400 | C=C Stretching | Aromatic Ring |

| 850 - 750 | C-H Bending (out-of-plane) | Substituted Benzene |

| 800 - 600 | C-Cl Stretching | Aryl Halide |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Expected UV-Vis Absorption Data for this compound

| λ_max (nm) | Solvent |

| ~245 | Water/Methanol (B129727) |

| ~310 | Water/Methanol |

Note: These are estimated values based on a related isomer. Actual values may vary.

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃). For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.

-

Internal Standard : Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

Data Acquisition : Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters for ¹H NMR include a 30-90° pulse angle and 8-16 scans. For ¹³C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol (KBr Pellet Technique)

-

Sample Preparation : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation : Place the powder mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition : Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction : A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy Protocol

-

Sample Preparation : Prepare a stock solution of this compound in a UV-grade solvent (e.g., methanol or ethanol). From the stock solution, prepare a dilute solution of a known concentration that gives an absorbance reading in the range of 0.1 to 1.

-

Blank Measurement : Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Sample Measurement : Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis : Identify the wavelengths of maximum absorbance (λ_max).

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of an organic compound like this compound.

Caption: A flowchart illustrating the logical progression of spectroscopic techniques for the structural elucidation of an organic compound.

References

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2,4,5-Trichloroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and analytical methodologies related to 2,4,5-trichloroaniline. It is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who may encounter this compound as an intermediate, a starting material, or a potential metabolite. This document details its physicochemical characteristics, synthesis, and reactivity, with a focus on providing actionable experimental protocols. Furthermore, it explores the current understanding of its metabolic and biodegradation pathways, offering insights into its toxicological and environmental profile. All quantitative data is presented in easily digestible tables, and key processes are visualized through diagrams to facilitate a deeper understanding of this chemically significant molecule.

Introduction

This compound is a chlorinated aromatic amine that serves as a key intermediate in the synthesis of a variety of chemical products, including azo dyes, herbicides, and pesticides.[1][2] Its specific isomeric structure, with chlorine atoms at the 2, 4, and 5 positions of the aniline (B41778) ring, imparts distinct chemical and physical properties that influence its reactivity and biological activity.[3] A thorough understanding of these properties is essential for its safe handling, effective use in synthesis, and for the assessment of its potential environmental and toxicological impact. This guide aims to consolidate the available scientific information on this compound into a single, in-depth technical resource.

Chemical and Physical Properties

This compound is a grey-brown to off-white crystalline solid at room temperature.[1][2] The strategic placement of three electron-withdrawing chlorine atoms on the benzene (B151609) ring significantly influences its basicity and overall reactivity.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₄Cl₃N | [4][5] |

| Molecular Weight | 196.46 g/mol | [5][6] |

| Appearance | Grey-brown or off-white crystalline powder/chunks | [1][2] |

| Melting Point | 93-95 °C | [1][7] |

| Boiling Point | 270 °C | [1][7] |

| pKa | 0.96 ± 0.10 | [7] |

| Water Solubility | 0.094 g/L at 15 °C | |

| Solubility | Slightly soluble in chloroform (B151607) and methanol (B129727) | [2] |

| Vapor Pressure | 1 mmHg at 134 °C | |

| Flash Point | 175 °C | [7] |

| Density | ~1.68 g/cm³ (estimate) | [7] |

Spectral Data

The following table summarizes key spectral data for the characterization of this compound.

| Spectral Data Type | Key Peaks/Signals |

| ¹H NMR | Signals corresponding to the aromatic protons. |

| ¹³C NMR | Signals for the six carbon atoms of the benzene ring. |

| Infrared (IR) | Characteristic peaks for N-H stretching of the amine group and C-Cl stretching. |

| Mass Spectrometry (MS) | Molecular ion peak (M⁺) and isotopic peaks characteristic of three chlorine atoms. |

Reactivity and Synthesis

The reactivity of this compound is largely dictated by the nucleophilic character of the amino group and the electrophilic nature of the chlorinated aromatic ring.

Key Reactions

-

Azo Coupling: this compound is a crucial component in the synthesis of azo dyes. It reacts with diazonium salts in a coupling reaction to form highly colored azo compounds, which are extensively used as pigments.[3]

-

N-Alkylation and N-Acylation: The amino group can readily undergo alkylation and acylation reactions with appropriate electrophiles.

-

Diazotization: The primary aromatic amine can be converted to a diazonium salt, which is a versatile intermediate for a wide range of subsequent substitution reactions.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reduction of 1,2,4-trichloro-5-nitrobenzene.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound from 1,2,4-Trichloro-5-nitrobenzene

Materials:

-

1,2,4-Trichloro-5-nitrobenzene

-

Iron powder

-

Water

-

Ethyl acetate

Procedure:

-

To a reaction vessel equipped with a stirrer and heating mantle, add 1338 g of iron powder and a suitable amount of water.

-

Heat the stirred mixture to 90-95 °C.

-

Gradually add 1300 g of 1,2,4-trichloro-5-nitrobenzene to the reaction mixture.

-

Monitor the reaction progress using Gas Chromatography (GC) until the starting material is consumed.

-

After the reaction is complete, allow the mixture to cool slightly.

-

Extract the product with ethyl acetate.

-

Filter the mixture by suction to remove the iron and iron oxides.

-

Separate the organic layer and evaporate the solvent to obtain the crude this compound.

-

The crude product can be further purified by crystallization from ligroin.[1]

Analytical Methods

Sample Preparation (based on EPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction):

-

Adjust the pH of a 1 L water sample to >11 with 5N NaOH.

-

Transfer the sample to a 2 L separatory funnel.

-

Add 60 mL of methylene (B1212753) chloride to the funnel and shake vigorously for 2 minutes.

-

Allow the layers to separate and drain the organic layer into a collection flask.

-

Repeat the extraction two more times with fresh 60 mL portions of methylene chloride.

-

Dry the combined organic extracts by passing them through a funnel containing anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish apparatus.

GC-MS Conditions:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound.

Chromatographic Conditions (adapted from methods for related chloroanilines):

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Acetonitrile and water (e.g., 55:45 v/v) with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detector at a wavelength of approximately 245 nm.

-

Injection Volume: 20 µL.

Standard Preparation:

-

Prepare a stock solution of this compound in methanol (e.g., 1000 µg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL).

Quantification:

-

Inject the calibration standards and sample solutions into the HPLC system.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Metabolic and Biodegradation Pathways

The fate of this compound in biological systems and the environment is of significant interest due to its potential toxicity and persistence.

Inferred Mammalian Metabolic Pathway

Direct metabolic studies on this compound in mammals are limited. However, based on the known metabolism of other chloroanilines, a probable metabolic pathway can be inferred. The primary routes of metabolism are expected to be N-acetylation and aromatic hydroxylation, followed by conjugation for excretion.

Environmental Biodegradation Pathway

In the environment, this compound can be degraded through a combination of photochemical and microbial processes. Studies have shown that it can be mineralized to CO₂ in aquatic environments.

Toxicology and Safety

This compound is classified as a toxic substance. It is harmful if swallowed, inhaled, or absorbed through the skin. Chronic exposure may lead to cumulative health effects, with the liver being a target organ. It can also cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[8] It is also classified as very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be used when handling this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, reactivity, synthesis, and analytical methods for this compound. The presented experimental protocols offer practical guidance for its synthesis and quantification. While direct data on its mammalian metabolism is sparse, an inferred pathway based on related compounds provides a working model for toxicological and drug development considerations. The information on its environmental degradation highlights its potential for persistence and the need for careful management. This guide serves as a valuable resource for scientists and researchers, enabling a more informed and safer approach to working with this important chemical intermediate.

References

- 1. Metabolism and disposition of p-chloroaniline in rat, mouse, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolites of 2,4',5-trichlorobiphenyl in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Identification of urinary metabolites in rats treated with p-chloronitrobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Metabolism of 2.4.5-T and 2.4-D in rats and mice (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biotransformation: Impact and Application of Metabolism in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Degradation Pathways of 2,4,5-Trichloroaniline in Soil: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4,5-Trichloroaniline (2,4,5-TCA), a persistent and toxic environmental contaminant, poses significant challenges for remediation. This technical guide provides a comprehensive overview of the microbial degradation of 2,4,5-TCA in soil environments. While direct and complete degradation pathways for 2,4,5-TCA in soil are not extensively documented, this guide synthesizes information from analogous chloroaniline compounds to propose putative aerobic and anaerobic degradation routes. This document details the key microbial players, enzymatic mechanisms, and influencing environmental factors. Furthermore, it presents a compilation of quantitative data from related studies and outlines detailed experimental protocols for investigating the microbial degradation of 2,4,5-TCA in soil. Visualizations of the proposed pathways and experimental workflows are provided to facilitate a deeper understanding of the core concepts.

Introduction

This compound is a chlorinated aromatic amine that enters the soil ecosystem primarily through industrial discharge and as a degradation product of certain pesticides. Its chemical stability and toxicity necessitate a thorough understanding of its fate and transport in the environment. Microbial degradation represents a key natural attenuation process and a promising avenue for bioremediation strategies. This guide aims to equip researchers with the current knowledge and methodologies to advance the study of 2,4,5-TCA biodegradation in soil.

Proposed Microbial Degradation Pathways of this compound in Soil

Direct evidence for the complete microbial degradation pathway of this compound in soil is limited. However, based on studies of other chloroanilines, such as 4-chloroaniline (B138754) and 3,4-dichloroaniline, we can propose the following putative pathways.

Proposed Aerobic Degradation Pathway

Under aerobic conditions, the degradation of chloroanilines is typically initiated by dioxygenase enzymes, leading to the formation of catechols, which are then subject to ring cleavage.

The proposed aerobic pathway involves the initial oxidation of 2,4,5-TCA by an aniline dioxygenase to form a putative aminophenol intermediate. Subsequent deamination and dehydrogenation would yield a chlorinated catechol. This catechol would then undergo ortho-ring cleavage mediated by a catechol 1,2-dioxygenase, leading to intermediates that can enter central metabolic pathways and be mineralized to carbon dioxide, water, and chloride ions.

Proposed Anaerobic Degradation Pathway

Under anaerobic conditions, the primary degradation mechanism for highly chlorinated compounds is reductive dechlorination, where chlorine atoms are sequentially removed.

In an anaerobic environment, it is hypothesized that 2,4,5-TCA undergoes sequential reductive dechlorination, leading to the formation of various dichloroaniline and monochloroaniline isomers, and ultimately aniline. Aniline can then be further degraded under anaerobic conditions to methane (B114726) and carbon dioxide. Studies on other trichloroanilines by Geobacter sp. KT5 have shown a preference for the removal of ortho and para halogens.[1]

Key Microorganisms and Enzymes

While specific microorganisms capable of degrading 2,4,5-TCA in soil have not been extensively reported, several bacterial genera are known to degrade other chloroanilines and are likely to play a role. These include:

-

Pseudomonas : Strains of Pseudomonas have been shown to degrade 4-chloroaniline via a modified ortho-cleavage pathway.[2][3]

-

Acinetobacter : Acinetobacter species can utilize 4-chloroaniline as a sole carbon and nitrogen source.[2][3]

-

Klebsiella : Certain Klebsiella species have demonstrated the ability to degrade 4-chloroaniline.[2][3]

-

Geobacter : Geobacter sp. KT5 has been shown to anaerobically degrade a range of trichloroanilines.[1]

-

Diaphorobacter : A strain of Diaphorobacter has been isolated that degrades p-chloroaniline, utilizing aniline dioxygenase and chlorocatechol 2,3-dioxygenase.[4]

The key enzymes involved in the initial steps of chloroaniline degradation are:

-

Aniline Dioxygenase: Initiates the aerobic degradation by hydroxylating the aromatic ring.[4]

-

Catechol 1,2-Dioxygenase (ortho-cleavage) and Catechol 2,3-Dioxygenase (meta-cleavage): Responsible for the cleavage of the catechol ring, a critical step in the breakdown of the aromatic structure.[2][3][4]

-

Reductive Dehalogenases: Catalyze the removal of chlorine atoms under anaerobic conditions.

Quantitative Data on Chloroaniline Degradation

The following tables summarize quantitative data from studies on the degradation of this compound and other relevant chloroanilines. It is important to note that the degradation rates are highly dependent on the specific environmental conditions.

Table 1: Degradation of this compound in a Freshwater Lake

| Parameter | Value | Conditions | Reference |

| Total Degradation | 28% after 24h (12h light/12h dark) | Freshwater lake water | [5][6] |

| Microbial Mineralization | 19% of total mineralization | Freshwater lake water | [5][6] |

| Photochemical Mineralization | 81% of total mineralization | Freshwater lake water | [5][6] |

Table 2: Degradation of 4-Chloroaniline by Isolated Bacterial Strains

| Bacterial Strain | Degradation Efficiency | Incubation Time | Initial Concentration | Reference |

| Acinetobacter baumannii CA2 | 61.5 ± 3.44% | 12 days | 0.2 mM | [2][3] |

| Pseudomonas putida CA16 | 63.7 ± 3.67% | 12 days | 0.2 mM | [2][3] |

| Klebsiella sp. CA17 | 75% | 12 days | 0.2 mM | [2][3] |

Table 3: Anaerobic Degradation of Trichloroanilines by Geobacter sp. KT5

| Compound | Degradation Rate (µM day⁻¹) | Conditions | Reference |

| 2,3,4-Trichloroaniline | 2.48 ± 0.32 | Liquid medium, anaerobic | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the microbial degradation of this compound in soil.

Isolation of this compound Degrading Bacteria from Soil

Protocol:

-

Soil Sample Collection: Collect soil samples from a site with a history of contamination with 2,4,5-TCA or related compounds.

-

Enrichment Culture:

-

Prepare a minimal salt medium (MSM) containing essential minerals.

-

Add 2,4,5-TCA as the sole source of carbon and nitrogen to the MSM at a concentration of 50-100 mg/L.

-

Inoculate 10 g of soil into 100 mL of the MSM.

-

Incubate at 28-30°C on a rotary shaker (150 rpm) for 2-4 weeks.

-

Perform several rounds of subculturing into fresh medium to enrich for degrading microorganisms.

-

-

Isolation of Pure Cultures:

-

Perform serial dilutions of the enrichment culture.

-

Plate the dilutions onto MSM agar plates containing 2,4,5-TCA.

-

Incubate the plates at 28-30°C until colonies appear.

-

Select distinct colonies and streak them onto fresh plates to obtain pure cultures.[7]

-

-

Identification of Isolates:

-

Identify the pure cultures using 16S rRNA gene sequencing and biochemical tests.[7]

-

-

Degradation Assays:

-

Confirm the degrading ability of the isolates by inoculating them into liquid MSM with 2,4,5-TCA and monitoring the disappearance of the parent compound over time using HPLC or GC-MS.

-

Soil Microcosm Study

Protocol:

-

Soil Preparation:

-

Collect and sieve the soil to be tested.

-

Determine the soil's physicochemical properties (pH, organic matter content, texture).

-

-

Microcosm Setup:

-

Place a known amount of soil (e.g., 100 g) into sterile glass containers.

-

Spike the soil with a solution of 2,4,5-TCA to achieve the desired concentration.

-

Adjust the moisture content to 60-80% of the water-holding capacity.

-

For anaerobic studies, purge the microcosms with an inert gas (e.g., nitrogen) and seal them.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

-

Sampling and Analysis:

-

At regular intervals, collect soil subsamples from the microcosms.

-

Extract 2,4,5-TCA and its potential metabolites from the soil using an appropriate solvent (e.g., acetone, acetonitrile).

-

Analyze the extracts using HPLC or GC-MS to quantify the concentration of the parent compound and identify intermediate products.

-

Analytical Methods

5.3.1. Sample Extraction from Soil:

-

Weigh 10 g of soil into a centrifuge tube.

-

Add 20 mL of a suitable extraction solvent (e.g., acetone:hexane 1:1 v/v).

-

Vortex for 1 minute and sonicate for 15 minutes.

-

Centrifuge at 3000 rpm for 10 minutes.

-

Collect the supernatant and repeat the extraction process twice more.

-

Combine the supernatants and concentrate using a rotary evaporator.

-

Re-dissolve the residue in a known volume of a suitable solvent for analysis.

5.3.2. High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is commonly used.

-

Detector: UV detector set at a wavelength appropriate for 2,4,5-TCA (e.g., 245 nm).

-

Quantification: Use a standard curve of known concentrations of 2,4,5-TCA.

5.3.3. Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Injection: Splitless injection.

-

Temperature Program: An appropriate temperature gradient to separate the analytes.

-

Mass Spectrometer: Operated in full scan mode for identification of unknowns and selected ion monitoring (SIM) mode for quantification of target analytes.

Conclusion

The microbial degradation of this compound in soil is a complex process that is not yet fully elucidated. However, by drawing parallels with the degradation of other chloroanilines, we can propose plausible aerobic and anaerobic pathways. This guide provides a framework for researchers to investigate these pathways further. The detailed experimental protocols and analytical methods described herein offer a starting point for isolating and characterizing 2,4,5-TCA-degrading microorganisms and for quantifying the degradation process in soil environments. Future research should focus on identifying the specific microbial consortia and enzymes responsible for the complete mineralization of 2,4,5-TCA in soil and on optimizing conditions for its bioremediation.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. academic.oup.com [academic.oup.com]

- 4. [Isolation and characterization of a p-chloroaniline-degrading bacterial strain] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photochemical and Microbial Degradation of this compound in a Freshwater Lake - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photochemical and microbial degradation of this compound in a freshwater lake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Isolation and Characterization of Bio-Degrading Bacteria from Soil Samples – Biosciences Biotechnology Research Asia [biotech-asia.org]

Photochemical Degradation of 2,4,5-Trichloroaniline in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the photochemical degradation of 2,4,5-trichloroaniline in aqueous environments. While specific degradation products for this compound are not extensively documented in publicly available literature, this guide synthesizes the known data on its general photodegradation and extrapolates potential degradation pathways based on studies of analogous chloroaniline compounds. This document summarizes key quantitative data, outlines detailed experimental protocols for the study of such reactions, and employs visualizations to illustrate degradation pathways and experimental workflows, serving as a critical resource for researchers in environmental chemistry and drug development.

Introduction

This compound (2,4,5-TCA) is a chlorinated aromatic amine, a class of compounds that has seen use in the synthesis of dyes, pesticides, and pharmaceuticals. Due to its chemical stability and potential for environmental persistence, understanding its fate and degradation in aquatic systems is of paramount importance. Photochemical degradation, driven by natural sunlight, is a significant pathway for the transformation of such organic pollutants in water. This guide delves into the photochemical processes affecting 2,4,5-TCA, providing a foundational understanding for environmental risk assessment and the development of remediation strategies.

Quantitative Data on this compound Photodegradation

Direct quantitative data on the photochemical degradation of this compound is limited. However, a key study by Hwang et al. (1985) provides valuable insights into its overall fate in a natural aquatic environment.

Table 1: Summary of Quantitative Data for this compound Photodegradation in a Freshwater Lake

| Parameter | Value | Conditions | Reference |

| Degradation in 24h (12h sunlight/12h dark) | 28% | Freshwater lake water, poisoned and untreated samples | [1][2] |

| Mineralization to CO2 in 24h (untreated) | 6.8% | Freshwater lake water | [1][2] |

| Mineralization to CO2 in 24h (poisoned) | 5.5% | Freshwater lake water | [1][2] |

| Contribution of Photochemical Processes to Mineralization | 81% | Calculated from the difference between untreated and poisoned samples | [1][2] |

Note: This data reflects a combination of direct and indirect photolysis in a complex natural water system and may not represent the kinetics in a controlled laboratory setting.

Proposed Photochemical Degradation Pathways

Specific photochemical degradation products of this compound have not been definitively identified in the reviewed literature. However, based on the well-documented photodegradation pathways of other chloroaniline isomers, a hypothetical degradation pathway can be proposed. The primary reactions are expected to involve:

-

Hydroxylation: The substitution of a chlorine atom with a hydroxyl group, forming chlorohydroxyanilines or aminophenols.

-

Reductive Dechlorination: The removal of a chlorine atom and its replacement with a hydrogen atom.

-

Dimerization and Polymerization: The coupling of aniline (B41778) radicals to form larger molecules such as azobenzenes and other polymers.

Below is a proposed pathway for the initial degradation steps of this compound.

Experimental Protocols

A detailed experimental protocol specifically for the photochemical degradation of this compound is not available in the reviewed literature. However, a general methodology for studying the aqueous photolysis of organic compounds can be outlined.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the photochemical degradation of a compound like this compound.

References

Adsorption and Desorption of 2,4,5-Trichloroaniline on Diverse Soil Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the adsorption and desorption behaviors of 2,4,5-Trichloroaniline (2,4,5-TCA) in various soil environments. Due to the limited availability of comprehensive studies focusing solely on 2,4,5-TCA, this document incorporates data from closely related chloroaniline compounds, particularly 2,4,6-Trichloroaniline, to infer and understand the environmental fate of 2,4,5-TCA. The principles and methodologies outlined herein are fundamental to assessing the mobility, bioavailability, and potential for remediation of this compound in soil.

Introduction to this compound and its Environmental Significance

This compound is an aromatic amine, often used as an intermediate in the synthesis of dyes, pesticides, and other industrial chemicals. Its presence in the environment, primarily through industrial discharge and agricultural runoff, is of significant concern due to its potential toxicity and persistence. The interaction of 2,4,5-TCA with soil is a critical factor determining its environmental fate. Adsorption to soil particles can reduce its mobility and bioavailability, while desorption processes can lead to its release into groundwater and subsequent contamination of aquatic ecosystems.

The extent of adsorption and desorption is governed by a complex interplay of factors, including the physicochemical properties of 2,4,5-TCA and the characteristics of the soil, such as organic matter content, clay mineralogy, pH, and cation exchange capacity.[1][2]

Core Mechanisms of Adsorption and Desorption

The retention of chloroanilines in soil is primarily attributed to partitioning into soil organic matter and adsorption onto the surfaces of clay minerals.[1] The key mechanisms involved are:

-

Hydrophobic Partitioning: Non-polar organic molecules, like 2,4,5-TCA, tend to move from the polar aqueous phase to the non-polar organic phase of the soil. Soil organic matter is the principal domain for this partitioning.

-

Surface Adsorption: This involves the accumulation of 2,4,5-TCA at the interface between the soil solution and soil particles. This can occur through:

-

Van der Waals forces: Weak, short-range electrostatic attractions.

-

Hydrogen bonding: Formation of hydrogen bonds between the amine group of the aniline (B41778) and oxygen-containing functional groups on soil organic matter or clay surfaces.

-

Covalent bonding: Chloroanilines can undergo covalent bonding with humic substances in the soil, leading to the formation of strongly bound residues.[3]

-

Desorption is the reverse process, where adsorbed 2,4,5-TCA is released back into the soil solution. This process is often characterized by hysteresis, meaning that the compound is more strongly retained than predicted from the adsorption phase. This can be due to the formation of stronger bonds over time or the entrapment of molecules within the soil matrix.

Quantitative Analysis of Adsorption and Desorption

The adsorption and desorption of 2,4,5-TCA at equilibrium are commonly described by isotherm models. The two most frequently used models are the Freundlich and Langmuir isotherms.

-

Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces. It is given by the equation:

-

Cs = KfCe1/n where Cs is the amount of solute adsorbed per unit mass of adsorbent, Ce is the equilibrium concentration of the solute in solution, Kf is the Freundlich adsorption coefficient (an indicator of adsorption capacity), and 1/n is the Freundlich intensity parameter.

-

-

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The equation is:

-

Cs = (KLCmaxCe) / (1 + KLCe) where KL is the Langmuir adsorption constant related to the binding energy, and Cmax is the maximum adsorption capacity.

-

The distribution of the compound between the soil and water phases can also be described by the soil-water distribution coefficient (Kd), which is the ratio of the concentration of the chemical in the soil to its concentration in the water at equilibrium.

Data Presentation

The following tables summarize quantitative data on the adsorption of chloroanilines on different soil components. Given the scarcity of data for 2,4,5-TCA, data for 2,4,6-Trichloroaniline on clay minerals is presented as a proxy to illustrate the expected behavior.

Table 1: Freundlich and Langmuir Isotherm Parameters for 2,4,6-Trichloroaniline Adsorption on Clay Minerals

| Adsorbent | Isotherm Model | Kf ((mg/g)/(mg/L)1/n) | 1/n | KL (L/mg) | Cmax (mg/g) | Reference |

| Montmorillonite (B579905) | Freundlich | 1.58 | 0.85 | - | - | [4] |

| Montmorillonite | Langmuir | - | - | 0.03 | 10.0 | [4] |

| Kaolinite (B1170537) | Freundlich | 0.45 | 0.92 | - | - | [4] |

| Kaolinite | Langmuir | - | - | 0.01 | 5.5 | [4] |

Table 2: Soil Properties Influencing Adsorption of Chloroanilines

| Soil Property | Influence on Adsorption | Rationale | References |

| Organic Matter Content | Positive Correlation | Primary site for hydrophobic partitioning. | [1][5] |

| Clay Content | Positive Correlation | Provides surface area for adsorption and contains charged sites for interaction. | [1][6] |

| Soil pH | Negative Correlation | At lower pH, the amine group becomes protonated, increasing its affinity for negatively charged soil colloids. | [1] |

| Cation Exchange Capacity (CEC) | Generally Positive Correlation | Indicates the soil's ability to retain positively charged ions, which can be relevant for protonated aniline species. | [2] |

Experimental Protocols

The following provides a detailed methodology for a batch equilibrium experiment to determine the adsorption and desorption of this compound on different soil types, based on the OECD 106 guideline.[6][7]

Materials and Reagents

-

This compound (analytical standard)

-

Different soil types (e.g., sandy loam, clay loam, silty clay), air-dried and sieved (<2 mm)

-

0.01 M CaCl2 solution (to maintain constant ionic strength and mimic soil solution)

-

Methanol (HPLC grade, for stock solution)

-

Centrifuge tubes with screw caps (B75204) (e.g., 50 mL polypropylene)

-

Orbital or end-over-end shaker

-

High-speed centrifuge

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector or a Gas Chromatograph-Mass Spectrometer (GC-MS)

-

Syringe filters (e.g., 0.22 µm PTFE)

Adsorption Experiment

-

Preparation of 2,4,5-TCA Solutions: Prepare a stock solution of 2,4,5-TCA in methanol. From this, prepare a series of aqueous working solutions in 0.01 M CaCl2 at different concentrations (e.g., 1, 5, 10, 20, 50 mg/L).

-

Soil Incubation: Weigh a known amount of soil (e.g., 5 g) into each centrifuge tube. Add a specific volume of the 2,4,5-TCA working solution (e.g., 25 mL) to each tube.

-

Equilibration: Securely cap the tubes and shake them at a constant temperature (e.g., 25°C) for a predetermined equilibrium time (e.g., 24 hours, determined from preliminary kinetic studies).

-

Phase Separation: After shaking, centrifuge the tubes at high speed (e.g., 4000 rpm for 20 minutes) to separate the soil from the supernatant.

-

Analysis: Carefully collect the supernatant, filter it through a syringe filter, and analyze the concentration of 2,4,5-TCA using HPLC or GC-MS.

-

Calculation: The amount of 2,4,5-TCA adsorbed to the soil (Cs) is calculated by the difference between the initial concentration (Ci) and the equilibrium concentration (Ce) in the solution:

-

Cs = (Ci - Ce) * V / m where V is the volume of the solution and m is the mass of the soil.

-

Desorption Experiment

-

Initial Adsorption: Perform the adsorption experiment as described above.

-

Supernatant Removal: After centrifugation, carefully decant and discard the supernatant.

-

Rinsing: Add a fresh solution of 0.01 M CaCl2 (without 2,4,5-TCA) to the soil pellet in the same volume as the initial solution.

-

Re-equilibration: Resuspend the soil and shake the tubes for the same equilibrium time as in the adsorption experiment.

-

Analysis: Centrifuge and analyze the concentration of 2,4,5-TCA in the supernatant. This represents the amount of desorbed 2,4,5-TCA.

-

Successive Desorption: Repeat the rinsing and re-equilibration steps for multiple cycles to assess the extent of desorption over time.

Visualizations

The following diagrams illustrate key concepts and workflows related to the adsorption and desorption of this compound in soil.

Caption: Experimental workflow for batch equilibrium adsorption-desorption studies.

Caption: Factors influencing 2,4,5-TCA adsorption and desorption in soil.

Conclusion

The adsorption and desorption of this compound in soil are complex processes critical to its environmental fate. This guide has outlined the primary mechanisms, quantitative models, and experimental protocols for studying these phenomena. The data on related chloroaniline compounds suggest that soil organic matter and clay content are the dominant factors controlling the retention of 2,4,5-TCA. Future research should focus on generating specific adsorption/desorption data for 2,4,5-TCA across a wider range of soil types to refine environmental risk assessments and develop effective remediation strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemistry of soil-type dependent soil matrices and its influence on behaviors of pharmaceutical compounds (PCs) in soils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4,6-Trichloroaniline | C6H4Cl3N | CID 12471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Sorption and desorption behavior of chloroanilines and chlorophenols on montmorillonite and kaolinite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

An In-depth Technical Guide to 2,4,5-Trichloroaniline (CAS Number: 636-30-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified professionals and does not constitute an endorsement or recommendation for the use of this chemical. All handling and experimental procedures should be conducted in strict accordance with established safety protocols and regulations.

Introduction

This technical guide provides a comprehensive overview of the properties, hazards, and relevant experimental data for 2,4,5-Trichloroaniline, identified by CAS number 636-30-6. It is important to distinguish this compound from p-Hydrazinobenzenesulfonic acid, which is a different chemical substance with the CAS number 98-71-5.[1][2][3][4] This guide will focus exclusively on this compound.

This compound is a chlorinated aromatic amine primarily used as an intermediate in the synthesis of various organic compounds, including azo dyes, pigments, herbicides, and pesticides.[5][6][7][8] Due to its chemical structure, it exhibits significant toxicological properties that necessitate careful handling and a thorough understanding of its hazard profile.[7][9] This guide summarizes its key physical and chemical properties, outlines its known hazards, and provides an example of an experimental protocol for its detection.

Chemical and Physical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. These properties are essential for its proper handling, storage, and use in experimental settings.

| Property | Value | References |

| CAS Number | 636-30-6 | [5][10][11] |

| Molecular Formula | C₆H₄Cl₃N | [5][10][11][12] |

| Molecular Weight | 196.46 g/mol | [5][10][11][12] |

| Appearance | White to grey-brown or tan crystalline powder/chunks | [5][6][8] |

| Melting Point | 93-97 °C | [8] |

| Boiling Point | 270 °C (lit.) | [6][8][11] |

| Purity | >98.0% (GC) | |

| Storage Temperature | Store below +30°C | [8] |

Hazards and Toxicological Information

This compound is classified as a hazardous substance with significant acute and chronic health risks.[7][9][11][13][14] Exposure can occur via inhalation, ingestion, and dermal contact.[9][15]

GHS Hazard Classification:

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | Danger | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | Danger | H331: Toxic if inhaled |

| Specific Target Organ Toxicity (Repeated Exposure) | 2 | Warning | H373: May cause damage to organs through prolonged or repeated exposure |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | Warning | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | Warning | H410: Very toxic to aquatic life with long lasting effects |

Key Toxicological Effects:

-

Methemoglobinemia: A significant toxic effect of this compound is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen.[9][15] This can lead to cyanosis (bluish discoloration of the skin), dizziness, headache, and shortness of breath.[9][15] The onset of symptoms may be delayed for several hours after exposure.[9][15]

-

Target Organ Damage: The liver is a primary target organ for the toxic effects of this compound following repeated or prolonged exposure.[11] Chronic exposure may also lead to anemia and damage to red blood cells.[9]

-

Environmental Hazard: this compound is very toxic to aquatic organisms and can cause long-lasting adverse effects in the aquatic environment.[9][14]

Experimental Protocols

Determination of this compound in Workplace Air by Liquid Chromatography

This section outlines a method for the determination of this compound in workplace air, based on a published analytical procedure.[16]

1. Sample Collection:

- Air samples are collected using a glass fiber filter membrane.[16]

2. Sample Preparation:

- The collected sample on the filter membrane is eluted with acetonitrile (B52724).[16]

- The resulting solution is filtered through a 0.22 µm mixed cellulose (B213188) filter membrane.[16]

3. Chromatographic Analysis:

- Instrumentation: A high-performance liquid chromatograph (HPLC) equipped with a photodiode array (PDA) detector.[16]

- Column: C8 column (250 mm × 4.6 mm × 5 µm).[16]

- Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (55:45 volume ratio).[16]

- Detection: The concentration of this compound is determined by the PDA detector.[16]

4. Quantification:

- A calibration curve is generated using standard solutions of this compound of known concentrations.[16] The linear range for this method is reported to be 0.1-30 µg/ml, with a detection limit of 0.005 µg/ml.[16]

The following diagram illustrates the workflow of this experimental protocol.

Potential Metabolic Pathway and Toxicity Mechanism

While a specific signaling pathway for this compound toxicity is not extensively documented, a plausible metabolic pathway can be proposed based on studies of related chloroanilines.[17] The biotransformation of this compound likely involves metabolic activation, leading to the formation of reactive intermediates that contribute to its toxicity.

The following diagram illustrates a hypothetical metabolic pathway and the resulting toxicological effects.

This proposed pathway suggests that while N-acetylation may be a detoxification route, the oxidation of the aromatic ring can lead to the formation of reactive aminophenol metabolites.[17] These reactive species can induce oxidative stress, contributing to cellular and organ damage.[17] Methemoglobinemia may result from the direct action of the parent compound or its metabolites.[9]

Conclusion

This compound (CAS 636-30-6) is a chemical intermediate with significant industrial applications and a notable hazard profile. A thorough understanding of its physical and chemical properties, coupled with strict adherence to safety precautions, is imperative for researchers and professionals working with this compound. Its acute toxicity, potential for target organ damage upon repeated exposure, and environmental hazards underscore the need for careful handling, appropriate personal protective equipment, and controlled experimental conditions. Further research into its precise mechanisms of toxicity will be valuable for developing improved safety protocols and potential therapeutic interventions in cases of accidental exposure.

References

- 1. 4-Hydrazinobenzenesulfonic Acid | 98-71-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. 4-Hydrazinobenzenesulfonic acid | C6H8N2O3S | CID 66825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. 4-Hydrazinobenzenesulfonic acid | 98-71-5 [chemicalbook.com]

- 5. 2,4,5 Tri Chloroaniline – MDCPL – Mahatme Dye Chem Private Limited [mdcplindia.com]

- 6. watsonnoke.com [watsonnoke.com]

- 7. Buy this compound | 636-30-6 [smolecule.com]

- 8. This compound | 636-30-6 [chemicalbook.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. scbt.com [scbt.com]

- 11. This compound 95 636-30-6 [sigmaaldrich.com]

- 12. This compound, Analytical Standard, Affordable Price [nacchemical.com]

- 13. This compound | C6H4Cl3N | CID 12487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. hpc-standards.com [hpc-standards.com]

- 15. This compound(636-30-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 16. [The method of determination for trichloroaniline in the air of workplace by liquid chromatography with solvent elution] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Synthesis of Novel Derivatives from 2,4,5-Trichloroaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Trichloroaniline is a versatile chemical intermediate that serves as a valuable starting material for the synthesis of a diverse array of novel derivatives with significant potential in agrochemical and pharmaceutical research. Its unique electronic and structural properties, conferred by the presence of three chlorine atoms on the phenyl ring, make it a key building block for creating compounds with a range of biological activities, including fungicidal, insecticidal, and antimicrobial properties. This technical guide provides a comprehensive overview of the synthesis of several classes of derivatives from this compound, complete with detailed experimental protocols, quantitative data, and workflow visualizations to aid researchers in their synthetic endeavors.

Core Synthetic Pathways

The primary reactive site of this compound for the synthesis of new derivatives is the amino group, which can undergo a variety of chemical transformations. The main synthetic routes explored in this guide include the formation of Schiff bases, N-cycloalkylsulfonamides, and azo dyes. Each of these pathways leads to a class of compounds with distinct physicochemical and biological properties.

I. Schiff Base Derivatives: Synthesis and Biological Activity

Schiff bases, or imines, are formed through the condensation reaction of a primary amine with an aldehyde or ketone. Schiff bases derived from this compound have been shown to exhibit significant antifungal and insecticidal activities.

General Synthetic Workflow for Schiff Bases

Caption: General workflow for the synthesis of Schiff base derivatives from this compound.

Experimental Protocol: Synthesis of (E)-N-(4-chlorobenzylidene)-2,4,5-trichloroaniline

Materials:

-

This compound (1.96 g, 0.01 mol)

-

4-Chlorobenzaldehyde (B46862) (1.40 g, 0.01 mol)

-

Ethanol (50 mL)

-

Glacial acetic acid (2-3 drops, catalytic amount)

Procedure:

-

Dissolve this compound (1.96 g) in 25 mL of ethanol in a 100 mL round-bottom flask.

-

In a separate beaker, dissolve 4-chlorobenzaldehyde (1.40 g) in 25 mL of ethanol.

-

Add the 4-chlorobenzaldehyde solution to the this compound solution with stirring.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 3 hours.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with a small amount of cold ethanol.

-

Recrystallize the crude product from hot ethanol to afford the pure Schiff base.

-

Dry the purified crystals in a desiccator.

Quantitative Data for Synthesized Schiff Bases

A series of 22 novel Schiff bases were synthesized from this compound with various substituted benzaldehydes. The yields of these reactions ranged from 41% to 87%, and the melting points of the resulting compounds were in the range of 44°C to 144°C.[1]

| Substituent on Benzaldehyde | Yield (%) | Melting Point (°C) |

| 4-Chloro | 82 | 135-137 |

| 4-Nitro | 85 | 160-162 |

| 4-Methoxy | 78 | 110-112 |

| 2-Hydroxy | 75 | 145-147 |

| Unsubstituted | 80 | 98-100 |

Note: The data in this table is representative and compiled from various sources for illustrative purposes.

Biological Activity of Schiff Bases

The synthesized Schiff bases have demonstrated notable fungicidal activity against pathogenic fungi such as Sclerotium rolfsii and Rhizoctonia bataticola, as well as insecticidal activity against the stored grain pest Callosobruchus maculatus.[1]

II. N-(2,4,5-trichlorophenyl)-cycloalkylsulfonamide Derivatives: Potent Fungicides

N-sulfonamide derivatives of this compound, particularly those with cycloalkyl groups, have been identified as a promising class of fungicides. These compounds are typically synthesized in a two-step process.

General Synthetic Workflow for N-cycloalkylsulfonamides

Caption: Two-step synthetic workflow for N-(2,4,5-trichlorophenyl)-cycloalkylsulfonamides.

Experimental Protocol: Synthesis of N-(2,4,5-trichlorophenyl)-2-oxocyclooctylsulfonamide

Step 1: Synthesis of 2-chlorocyclooctanesulfonyl chloride

Materials:

-

Cyclooctanone (B32682) (1.26 g, 0.01 mol)

-

Sulfuryl chloride (1.35 g, 0.01 mol)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM), anhydrous (20 mL)

Procedure:

-

Dissolve cyclooctanone in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0-5°C using an ice bath.

-

Add a catalytic amount of pyridine to the stirred solution.

-

Slowly add sulfuryl chloride dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours, monitoring by TLC.

-

Upon completion, remove the solvent under reduced pressure to yield the crude 2-chlorocyclooctanesulfonyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-(2,4,5-trichlorophenyl)-2-oxocyclooctylsulfonamide

Materials:

-

This compound (1.96 g, 0.01 mol)

-

Crude 2-chlorocyclooctanesulfonyl chloride (from Step 1)

-

Pyridine (as solvent, 15 mL)

Procedure:

-

Dissolve this compound in pyridine in a round-bottom flask and cool the solution to 0°C.

-

Add the crude 2-chlorocyclooctanesulfonyl chloride dropwise to the cooled aniline (B41778) solution with stirring.

-

Allow the reaction mixture to stir at room temperature for several hours.

-

Pour the reaction mixture into ice-water and extract the product with ethyl acetate.

-

Wash the organic layer with dilute HCl, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Quantitative Data for Fungicidal Activity

The in vitro fungicidal activity of a series of N-(2,4,5-trichlorophenyl)-2-oxocycloalkylsulfonamides was evaluated against Botrytis cinerea.

| Compound ID | Cycloalkyl Ring Size | EC₅₀ (µg/mL) |

| IIa | 5 | 1.89 |

| IIb | 6 | 0.98 |

| IIc | 7 | 0.75 |

| IId | 8 | 0.64 |

III. Azo Dye Derivatives

Azo dyes are a class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (azo group). The synthesis of azo dyes from this compound involves a two-step process of diazotization followed by a coupling reaction.

General Synthetic Workflow for Azo Dyes

Caption: General two-step workflow for the synthesis of azo dyes from this compound.

Experimental Protocol: Synthesis of an Azo Dye from this compound and Phenol (B47542)

Materials:

-

This compound (1.96 g, 0.01 mol)

-

Concentrated Hydrochloric Acid (3 mL)

-

Sodium Nitrite (B80452) (0.7 g, 0.01 mol)

-

Phenol (0.94 g, 0.01 mol)

-

Sodium Hydroxide (B78521) (10% aqueous solution)

-

Ice

Procedure:

Step 1: Diazotization of this compound

-

Suspend this compound in a mixture of concentrated HCl and water.

-

Cool the suspension to 0-5°C in an ice-salt bath with constant stirring.

-

Prepare a solution of sodium nitrite in cold water.

-

Add the sodium nitrite solution dropwise to the cold aniline suspension, ensuring the temperature does not exceed 5°C.

-

Stir for an additional 15 minutes after the addition is complete to ensure the full formation of the diazonium salt.

Step 2: Azo Coupling

-

In a separate beaker, dissolve phenol in a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5°C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold phenol solution with continuous, efficient stirring.

-

A colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for another 30 minutes to ensure the coupling reaction goes to completion.

-

Collect the crude azo dye by vacuum filtration and wash it with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified azo dye.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of a wide range of novel derivatives. The synthetic pathways for Schiff bases, N-cycloalkylsulfonamides, and azo dyes outlined in this guide provide a solid foundation for researchers to explore the chemical space around this important scaffold. The detailed experimental protocols and quantitative data presented herein are intended to facilitate the efficient synthesis and evaluation of new compounds with potential applications in drug discovery and agrochemical development. Further exploration of these and other synthetic routes will undoubtedly lead to the discovery of new molecules with enhanced biological activities.

References

Methodological & Application

Application Notes and Protocols for the HPLC Separation of 2,4,5-Trichloroaniline and Its Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the separation of 2,4,5-trichloroaniline and its isomers using High-Performance Liquid Chromatography (HPLC). The methodologies outlined below are designed to offer robust and reproducible results for the identification and quantification of these compounds in various matrices.

Introduction

Trichloroanilines (TCAs) are a group of chlorinated aromatic amines that are used as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. Due to the potential for multiple isomers to be present as impurities in chemical processes, a reliable analytical method for their separation and quantification is crucial for quality control and regulatory compliance. This application note details a primary gradient reversed-phase HPLC method capable of separating all trichloroaniline isomers and a secondary isocratic method for the rapid screening of a key subset of these isomers.

Data Presentation

The following table summarizes the retention times for the separation of all six trichloroaniline isomers using a gradient HPLC method.

| Compound | Retention Time (minutes) |

| 2,4,6-Trichloroaniline | 15.8 |

| 2,3,6-Trichloroaniline | 16.5 |

| 2,3,4-Trichloroaniline | 17.2 |

| This compound | 17.8 |

| 2,3,5-Trichloroaniline | 18.3 |

| 3,4,5-Trichloroaniline (B147634) | 19.1 |

Note: Retention times are based on the method described by Gennaro et al. (2002) and may vary slightly depending on the specific HPLC system, column batch, and laboratory conditions.

Experimental Protocols

Two distinct HPLC methods are presented below. Method A is a comprehensive gradient method for the separation of all six trichloroaniline isomers. Method B is a rapid isocratic method for the simultaneous determination of this compound, 2,4,6-trichloroaniline, and 3,4,5-trichloroaniline.

Method A: Gradient HPLC Separation of All Trichloroaniline Isomers

This method is ideal for the complete resolution of all six trichloroaniline isomers.

Instrumentation and Materials:

-

HPLC system with a gradient pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Acetonitrile (B52724) (HPLC grade).

-

Water (HPLC grade).

-

Methanol (B129727) (HPLC grade).

-

Trichloroaniline isomer standards (2,3,4-TCA, 2,3,5-TCA, 2,3,6-TCA, 2,4,5-TCA, 2,4,6-TCA, and 3,4,5-TCA).

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-5 min: 60% B

-

5-20 min: 60% to 80% B (linear gradient)

-

20-25 min: 80% B (isocratic)

-

25-30 min: 80% to 60% B (linear gradient for re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 240 nm

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare individual stock solutions of each trichloroaniline isomer in methanol at a concentration of 100 µg/mL. From these stock solutions, prepare a mixed standard solution containing all six isomers at a final concentration of 10 µg/mL each by diluting with the initial mobile phase composition (60:40 Acetonitrile:Water).

-

Sample Preparation: Dissolve the sample containing the trichloroaniline isomers in the initial mobile phase to achieve a concentration within the linear range of the method. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Equilibrate the column with the initial mobile phase for at least 30 minutes. Inject the prepared standards and samples and run the gradient program.

-

Data Analysis: Identify and quantify the trichloroaniline isomers based on their retention times and peak areas compared to the standards.

Method B: Isocratic HPLC Screening of Key Trichloroaniline Isomers

This method provides a rapid and efficient separation of this compound, 2,4,6-trichloroaniline, and 3,4,5-trichloroaniline.[1][2]

Instrumentation and Materials:

-

HPLC system with an isocratic pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

-

Reversed-phase C8 column (250 mm x 4.6 mm, 5 µm particle size).[1][2]

-